molecular formula C26H32O6 B12430887 Planispine A

Planispine A

Cat. No.: B12430887
M. Wt: 440.5 g/mol
InChI Key: VRRDTZZCQTYUBV-WJQBNGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Planispine A undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively covered in the literature.

    Substitution: this compound may undergo substitution reactions, but specific reagents and conditions are not detailed.

The major products formed from these reactions are not explicitly mentioned in the available sources.

Comparison with Similar Compounds

Planispine A is unique in its ability to sensitize cancer cells to cisplatin by inhibiting the Fanconi anemia pathway . Similar compounds include other bioactive phytocompounds isolated from Zanthoxylum armatum, but specific names and detailed comparisons are not extensively documented.

Conclusion

This compound is a promising bioactive compound with significant potential in cancer treatment. Its ability to inhibit the Fanconi anemia pathway and sensitize cancer cells to cisplatin makes it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C26H32O6/c1-16(2)10-11-30-22-9-7-18(13-24(22)29-5)26-20-15-31-25(19(20)14-32-26)17-6-8-21(27-3)23(12-17)28-4/h6-10,12-13,19-20,25-26H,11,14-15H2,1-5H3/t19-,20-,25-,26+/m0/s1

InChI Key

VRRDTZZCQTYUBV-WJQBNGMASA-N

Isomeric SMILES

CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC)C

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC)C

Origin of Product

United States

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